molecular formula C27H57N B1295302 Trinonylamine CAS No. 2044-22-6

Trinonylamine

Cat. No.: B1295302
CAS No.: 2044-22-6
M. Wt: 395.7 g/mol
InChI Key: ZQJAONQEOXOVNR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Trinonylamine is typically synthesized through the reaction of nonyl aldehyde with ammonia or primary amines under controlled conditions. The reaction involves the formation of an imine intermediate, which is subsequently reduced to form the desired amine. The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon or nickel, and the process is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the continuous feeding of nonyl aldehyde and ammonia into a reactor, where the reaction takes place under elevated temperatures and pressures. The product is then purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Trinonylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Trinonylamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of trinonylamine involves its interaction with various molecular targets and pathways. As an amine, it can form hydrogen bonds and interact with nucleophilic sites on biomolecules. This interaction can lead to changes in the structure and function of proteins, enzymes, and other cellular components. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its long alkyl chains, which impart distinct physical and chemical properties. Its high boiling point and hydrophobic nature make it suitable for applications where other amines may not be effective. Additionally, its ability to form stable complexes with various substrates enhances its utility in catalysis and industrial processes .

Properties

IUPAC Name

N,N-di(nonyl)nonan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H57N/c1-4-7-10-13-16-19-22-25-28(26-23-20-17-14-11-8-5-2)27-24-21-18-15-12-9-6-3/h4-27H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJAONQEOXOVNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN(CCCCCCCCC)CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H57N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20880447
Record name N,N-Dinonyl-1-nonanamine
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Molecular Weight

395.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless to pale yellow liquid; [TCI MSDS]
Record name Trinonylamine
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CAS No.

2044-22-6
Record name N,N-Dinonyl-1-nonanamine
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Record name Trinonylamine
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Record name N,N-Dinonyl-1-nonanamine
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Record name trinonylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does trinonylamine function as an extractant in separating metal ions?

A1: this compound acts as a liquid anion exchanger, effectively extracting anionic metal complexes from aqueous solutions. For instance, it extracts the [tetrachloropalladate(II)] anion ([PdCl4]2-) from hydrochloric acid solutions []. This extraction process often involves the formation of ion pairs between the protonated this compound cation and the anionic metal complex. The efficiency and selectivity of this extraction depend on factors such as the nature of the metal ion, the concentration of the acid, and the solvent used.

Q2: Can this compound be used to separate similar metals like gold, platinum, and palladium?

A2: Yes, this compound plays a crucial role in separating these precious metals. One method utilizes alpha-furildioxime to extract palladium first []. Subsequently, a this compound-xylene mixture is employed to extract platinum, which is then separated from the organic phase using sodium hydroxide. This selective extraction and separation are crucial for the individual analysis and recovery of these valuable metals.

Q3: Beyond metal extraction, are there other applications for this compound?

A4: this compound is also used in the study of hydrogen fluoride solutions []. While the specific details of this research are not provided in the abstract, it highlights the diverse applicability of this compound in chemical research.

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